molecular formula C5H3ClF4O2 B12658290 Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate CAS No. 84145-19-7

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate

Cat. No.: B12658290
CAS No.: 84145-19-7
M. Wt: 206.52 g/mol
InChI Key: HLZZKBZAPCCVIE-UHFFFAOYSA-N
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Description

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H3ClF4O2. . This compound is characterized by its unique structure, which includes both vinyl and fluorinated groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.

    Addition Reactions: Reagents such as bromine, chlorine, and hydrogen chloride are used.

Major Products Formed

Scientific Research Applications

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Vinyl 3-chloro-2,2,3,3-tetrafluoropropanoate
  • Vinyl 3-chloro-2,2,3,3-tetrafluorobutanoate
  • Vinyl 3-chloro-2,2,3,3-tetrafluoropentanoate

Uniqueness

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is unique due to its specific combination of vinyl and fluorinated groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

CAS No.

84145-19-7

Molecular Formula

C5H3ClF4O2

Molecular Weight

206.52 g/mol

IUPAC Name

ethenyl 3-chloro-2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C5H3ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H,1H2

InChI Key

HLZZKBZAPCCVIE-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C(F)(F)Cl)(F)F

Origin of Product

United States

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